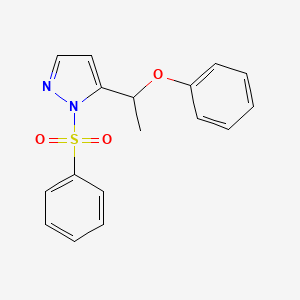

5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)-5-(1-phenoxyethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-14(22-15-8-4-2-5-9-15)17-12-13-18-19(17)23(20,21)16-10-6-3-7-11-16/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAKUPWZFHYHNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NN1S(=O)(=O)C2=CC=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-phenylsulfonyl-5-substituted pyrazole derivatives literature review

An In-depth Technical Guide to 1-Phenylsulfonyl-5-Substituted Pyrazole Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] This guide focuses on a specific, highly significant subclass: 1-phenylsulfonyl-5-substituted pyrazole derivatives. The strategic placement of a phenylsulfonyl group at the N-1 position and variable substituents at the C-5 position has given rise to compounds with remarkable biological activities, most notably as selective cyclooxygenase-2 (COX-2) inhibitors.[5] This document provides a comprehensive review for researchers and drug development professionals, detailing the synthetic methodologies for creating these molecules, exploring their diverse therapeutic applications from anti-inflammatory to anticancer agents, and dissecting their structure-activity relationships (SAR). We will delve into the causality behind experimental designs, present detailed protocols, and summarize key data to provide a field-proven perspective on this important chemical class.

Introduction: The Significance of the Pyrazole Scaffold

Nitrogen-containing heterocyclic compounds are a cornerstone of modern drug discovery, with the pyrazole ring—a five-membered ring with two adjacent nitrogen atoms—being a particularly fruitful scaffold.[4][6][7] Its structural versatility and ability to participate in various biological interactions have led to its incorporation into numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil.[1]

The focus of this guide, the 1-phenylsulfonyl-5-substituted pyrazole framework, gained prominence with the discovery of Celecoxib (SC-58635), a potent and selective COX-2 inhibitor.[5] This discovery highlighted two critical structural features:

-

The 1-Phenylsulfonyl Moiety: The benzenesulfonamide group is a key pharmacophore responsible for the selective inhibition of the COX-2 isozyme. It anchors the molecule within a specific side pocket of the COX-2 enzyme active site, an interaction not as favorable in the closely related COX-1 enzyme.[5]

-

The 5-Substituent: The nature of the group at the C-5 position is crucial for modulating the compound's potency, selectivity, and pharmacokinetic properties. Structure-activity relationship studies have shown that aryl groups at this position are particularly effective for COX-2 inhibition.[5][8]

This guide will systematically explore the synthesis of these targeted pyrazoles, their validated biological activities, and the critical structural nuances that govern their therapeutic potential.

Synthetic Methodologies

The construction of the 1-phenylsulfonyl-5-substituted pyrazole core is most commonly achieved through a classical Knorr-type cyclocondensation reaction. This strategy involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with the appropriately substituted phenylsulfonylhydrazine.

General Synthetic Workflow

The primary route involves a two-step process: the formation of a 1,3-diketone, followed by cyclization with 4-sulfonamidophenylhydrazine (or a related hydrazine). The choice of reactants allows for the introduction of desired substituents at the C-3 and C-5 positions of the pyrazole ring.

Caption: General synthetic workflow for 1-phenylsulfonyl pyrazole derivatives.

Detailed Experimental Protocol: Synthesis of a Celecoxib Analog

This protocol describes the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib), a benchmark for this class of compounds.[5] This serves as a self-validating system, as the expected outcome is a well-characterized therapeutic agent.

Step 1: Synthesis of the 1,3-Diketone Intermediate (1,1,1-Trifluoro-4-(4-methylphenyl)-2,4-butanedione)

-

Setup: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add sodium methoxide (1.2 equivalents) and 200 mL of anhydrous methyl tert-butyl ether (MTBE).

-

Reaction Initiation: Cool the suspension to 0°C in an ice bath. Add 4'-methylacetophenone (1.0 equivalent) dropwise, followed by ethyl trifluoroacetate (1.1 equivalents).

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: The sodium methoxide acts as a strong base to deprotonate the acetophenone, forming an enolate which then attacks the electrophilic carbonyl of the ethyl trifluoroacetate in a Claisen condensation.

-

-

Workup: Quench the reaction by adding 100 mL of 1N HCl. Separate the organic layer, and extract the aqueous layer twice with MTBE.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude diketone is often used in the next step without further purification.

Step 2: Cyclocondensation to Form the Pyrazole Ring (Celecoxib)

-

Setup: In a 250 mL round-bottom flask, dissolve the crude 1,3-diketone from Step 1 in 100 mL of absolute ethanol.

-

Addition of Hydrazine: Add 4-sulfamylphenylhydrazine hydrochloride (1.05 equivalents) to the solution.

-

Cyclization: Heat the mixture to reflux (approx. 80°C) and maintain for 6 hours. A precipitate should form as the reaction proceeds.

-

Causality: The hydrazine undergoes a condensation reaction with the diketone. One nitrogen atom attacks one carbonyl, and the other nitrogen attacks the second carbonyl, leading to cyclization and dehydration to form the stable aromatic pyrazole ring. The reaction is regioselective due to the differential reactivity of the two carbonyl groups.

-

-

Isolation: Cool the reaction mixture to room temperature and then further in an ice bath for 1 hour to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration, washing with cold ethanol. Recrystallize the crude solid from a mixture of ethanol and water to yield pure Celecoxib as a white crystalline solid.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis. The melting point should be consistent with reported values.

Biological Activities and Therapeutic Targets

While best known as anti-inflammatory agents, 1-phenylsulfonyl-5-substituted pyrazoles exhibit a wide range of biological activities, making them a versatile scaffold for drug development.

Cyclooxygenase-2 (COX-2) Inhibition

The primary and most studied activity of this class is the selective inhibition of COX-2.[5] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, COX-2 is inducible and is upregulated at sites of inflammation. Selective inhibition of COX-2 reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Caption: Mechanism of selective COX-2 inhibition by 1-phenylsulfonyl pyrazoles.

Anticancer Activity

The pyrazole scaffold is a common feature in many anticancer agents.[9] Derivatives have been shown to inhibit various targets crucial for cancer cell proliferation and survival.[10][11] For the 1-phenylsulfonyl subclass, anticancer activity is often linked to their COX-2 inhibitory function, as COX-2 is overexpressed in many tumors and promotes angiogenesis and tumor growth. However, other mechanisms, such as the inhibition of specific protein kinases or the induction of apoptosis, are also being explored.[9]

Antimicrobial and Antifungal Activities

Various pyrazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[12][13][14][15] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. Research into 1-phenylsulfonyl pyrazoles has identified compounds with moderate to potent activity against strains like Staphylococcus aureus and Escherichia coli.[15][16]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure and biological activity is paramount for designing more effective and safer drugs. Extensive SAR studies have been conducted on this pyrazole class.[5][17]

Core Scaffold Analysis

The diagram below summarizes the key SAR findings for this scaffold, primarily in the context of COX-2 inhibition.

Caption: Key structure-activity relationship points for COX-2 inhibition.

-

N-1 Position: The para-sulfonamide (-SO₂NH₂) group on the N-1 phenyl ring is the single most important feature for high COX-2 selectivity.[5] It forms crucial hydrogen bonds within a hydrophilic side pocket of the COX-2 active site, which is sterically hindered in COX-1 by the presence of isoleucine instead of valine.

-

C-3 Position: Small, lipophilic, and electron-withdrawing groups like trifluoromethyl (-CF₃) or methyl (-CH₃) are well-tolerated and often lead to high potency.

-

C-5 Position: A substituted phenyl ring at this position is generally required for high activity. Para-substitution on this phenyl ring with small groups like methyl (-CH₃) or halogens enhances binding within a hydrophobic region of the enzyme active site.[5][8]

Quantitative SAR Data

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities for a series of 1,5-diarylpyrazole derivatives, illustrating the SAR principles discussed. The data is adapted from the seminal work leading to the discovery of Celecoxib.[5]

| Compound ID | C5-Aryl Substituent (R¹) | C3-Substituent (R²) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 4-Methylphenyl | -CF₃ | 15 | 0.04 | 375 |

| Analog 1 | Phenyl | -CF₃ | 7.9 | 0.05 | 158 |

| Analog 2 | 4-Fluorophenyl | -CF₃ | 13 | 0.05 | 260 |

| Analog 3 | 4-Methoxyphenyl | -CF₃ | >100 | 0.14 | >714 |

| Analog 4 | 4-Methylphenyl | -CH₃ | 1.7 | 0.23 | 7.4 |

Data shows that a 4-methylphenyl group at C5 combined with a trifluoromethyl group at C3 provides an excellent balance of high potency and selectivity for COX-2.

Future Perspectives and Conclusion

The 1-phenylsulfonyl-5-substituted pyrazole scaffold has proven to be an exceptionally valuable framework in medicinal chemistry. While its success is cemented by the development of selective COX-2 inhibitors like Celecoxib, the therapeutic potential of this class is far from exhausted.

Future research directions include:

-

Novel Therapeutic Targets: Exploring the activity of this scaffold against other targets, such as various protein kinases, to develop new anticancer agents with novel mechanisms of action.

-

Hybrid Molecules: Designing hybrid drugs that combine the pyrazole core with other pharmacophores to create multi-target agents, potentially for treating complex diseases like cancer or neuroinflammatory disorders.

-

Improved Pharmacokinetics: Fine-tuning substituents to optimize absorption, distribution, metabolism, and excretion (ADME) properties, leading to drugs with better safety profiles and more convenient dosing regimens.

References

- Current time information in Sydney, AU. (n.d.). Google.

- Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., Graneto, M. J., Lee, L. F., Malecha, J. W., Miyashiro, J. M., Rogers, R. S., Rogier, D. J., Yu, S. S., Anderson, G. D., Burton, E. G., Cogburn, J. N., Gregory, S. A., Koboldt, C. M., Perkins, W. E., … Isakson, P. C. (1997). Synthesis and Biological Evaluation of the 1,5-diarylpyrazole Class of cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze Nesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365.

- Li, Z., Shi, L., Chen, L., Zhang, D., & Zhang, S. (2014). The Synthesis and Biological Activities of [5-(4-Substituted Phenylsulfinyl/Sulfonyl)-1,3-Dimethyl-1H-Pyrazol-4-Yl]-Arylmethanones.

- Kwon, Y., Kim, Y., Kim, J., Lee, S., Kim, S., & Kim, D. (2019). Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. Bioscience, Biotechnology, and Biochemistry, 84(3), 545-552.

- Chen, J., Wang, W., Wu, J., & Lin, H. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 263.

- Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41.

- Hamad, A. A., Zangana, E. K. M., & Omer, R. A. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters, 8, 867-882.

- Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Al-Aizari, F. A., & Ansar, M. (2018).

- Kumar, V., & Kumar, R. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 5(4), 1-17.

- Li, Y., Zhang, Y., & Liu, Y. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(2), 735.

- Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2012).

- N/A. (2025). Unraveling the Biological Activities of Phenyl-Hydrazinyl-Pyrazoles: A Landscape of Therapeutic Potential. Benchchem.

- Gomha, S. M., Riyadh, S. M., Mahmmoud, E. A., & Elaasser, M. M. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10393-10407.

- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2022).

- N/A. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.

- Kumar, V., & Kumar, R. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 175-184.

- Lal, K. (2021). Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review.

- Lan, R., Liu, Q., Fan, P., Lin, S., & Fernando, S. R. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 41(25), 5120-5127.

- Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945.

- Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).

- N/A. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 253-276.

- Komoriya, S., Hiraoka, K., Ito, K., & Miyamoto, K. (2001). Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(7), 879-882.

- N/A. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives.

- N/A. (2025).

- N/A. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.

- N/A. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 487.

- Sauthof, L., Witt, A., & Brullo, C. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 1996.

- Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).

- Sauthof, L., Witt, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 668.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. benchchem.com [benchchem.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcrt.org [ijcrt.org]

- 5. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. ilkogretim-online.org [ilkogretim-online.org]

- 8. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Phenoxyethyl Pyrazole Sulfonyl Derivatives: A Guide for Drug Discovery Professionals

An In-depth Technical Guide

Abstract

The convergence of the pyrazole core, a privileged scaffold in medicinal chemistry, with the pharmacologically significant sulfonamide group has given rise to a class of compounds with profound biological activity. This technical guide focuses on a specific subset: phenoxyethyl pyrazole sulfonyl derivatives. We will dissect their synthesis, explore their multifaceted biological activities, primarily focusing on anticancer and antimicrobial applications, and elucidate the critical structure-activity relationships that govern their efficacy. This document serves as a comprehensive resource for researchers and scientists, providing not only a review of existing data but also detailed experimental protocols and mechanistic insights to guide future drug development efforts.

The Pyrazole Sulfonyl Scaffold: A Foundation for Potent Bioactivity

The pyrazole ring system is a five-membered heterocycle that is a cornerstone in the design of therapeutic agents. Its structural versatility and ability to engage in various biological interactions have led to its incorporation into numerous FDA-approved drugs, including the potent anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][2] The sulfonamide moiety is equally renowned, forming the basis of sulfa drugs, a class of antibiotics that function by inhibiting folic acid synthesis in bacteria.[3][4]

The combination of these two pharmacophores into a single molecular entity creates a powerful scaffold. The phenoxyethyl linker adds a layer of structural diversity and can influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Understanding the interplay between these three components is key to designing novel derivatives with enhanced potency and selectivity.

General Synthetic Strategy

The synthesis of phenoxyethyl pyrazole sulfonyl derivatives typically follows a multi-step pathway that allows for diversification at key positions. The general approach involves the construction of the pyrazole core, followed by the introduction of the sulfonyl and phenoxyethyl moieties.

Caption: Generalized synthetic workflow for phenoxyethyl pyrazole sulfonyl derivatives.

This modular synthesis allows for the creation of a library of compounds by varying the substituents on the starting materials, such as the aryl sulfonyl chloride and the hydrazine derivative, to explore the structure-activity relationship (SAR).[1][3]

Key Biological Activities and Mechanisms of Action

Phenoxyethyl pyrazole sulfonyl derivatives have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

The anticancer properties of these derivatives are often multifactorial, targeting several key pathways involved in tumor growth and proliferation.[5][6]

-

Mechanism 1: Cyclooxygenase-2 (COX-2) Inhibition: Many pyrazole sulfonamides are structurally analogous to Celecoxib, a selective COX-2 inhibitor.[7][8] COX-2 is an enzyme often overexpressed in various cancers, contributing to inflammation, angiogenesis, and cell proliferation. By inhibiting COX-2, these compounds can suppress the downstream production of prostaglandins, thereby impeding tumor growth.[7] This can also affect downstream signaling pathways like JAK/STAT3.[7]

-

Mechanism 2: Kinase Inhibition: These derivatives have been shown to inhibit several protein kinases crucial for cancer cell survival and proliferation, including:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[5]

-

EGFR (Epidermal Growth Factor Receptor): Often mutated or overexpressed in cancers, leading to uncontrolled cell division.[5]

-

CDKs (Cyclin-Dependent Kinases): These enzymes control the progression of the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis (programmed cell death).[5][9]

-

Caption: Inhibition of the COX-2 signaling pathway by pyrazole sulfonyl derivatives.

Table 1: Representative Anticancer Activity of Pyrazole Derivatives

| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolone-pyrazole | VEGFR-2 | MCF-7 (Breast) | 16.50 | [5] |

| 5-alkylated selanyl-1H-pyrazole | EGFR/VEGFR-2 | HepG2 (Liver) | 13.85 | [5] |

| Diaryl Pyrazole | Tubulin Polymerization | K562, A549, MCF-7 | 7.30 | [5] |

| Pyrazole N-aryl sulfonate | COX-2 | CAL-27 (Oral) | Dose-dependent | [7] |

Antimicrobial Activity

The sulfonamide moiety is the primary driver of the antimicrobial effects, leveraging a time-tested mechanism of action.

-

Mechanism: Sulfonamides are structural analogs of p-aminobenzoic acid (PABA). Bacteria require PABA to synthesize dihydrofolic acid, a precursor to folic acid, which is essential for DNA and protein synthesis. By competitively inhibiting the enzyme dihydropteroate synthase, these derivatives block the folic acid pathway, leading to bacteriostasis.[3]

-

Spectrum of Activity: These compounds have shown efficacy against a range of pathogens. Different derivatives exhibit varying levels of potency against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans, Aspergillus niger).[3][10][11] Some have demonstrated activity comparable or superior to standard antibiotics like Ofloxacin and Cefotaxime.[3][10]

Table 2: Representative Antimicrobial Activity of Pyrazole Sulfonamide Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference Drug | Reference |

| 4b, 4d, 4e | S. aureus (Gram +) | Potent | Ofloxacin | [3] |

| 4b, 4d, 4e | A. niger (Fungus) | Potent | Fluconazole | [3] |

| 14b, 17 | Various Bacteria | Potent | Cefotaxime | [10] |

| 12b | C. albicans (Fungus) | 6-12 | Miconazole | [10] |

| 9g | M. tuberculosis | 10.2 | Rifampicin (40) | [12] |

Structure-Activity Relationship (SAR) Analysis

Optimizing the biological activity of phenoxyethyl pyrazole sulfonyl derivatives requires a deep understanding of how structural modifications impact their interaction with biological targets.

Caption: Key positions on the scaffold for SAR modification.

-

Substituents on the Sulfonyl Phenyl Ring (R2): The nature and position of substituents on this ring are critical. Electron-withdrawing groups, such as halogens (Cl, F) or nitro groups, often enhance both anticancer and antimicrobial activity.[3][7]

-

Substituents on the Pyrazole Ring (R1): Modifications to the pyrazole core can significantly influence target selectivity. For instance, different substitutions can tune the inhibitory profile against various kinases.[5]

-

Substituents on the Phenoxy Ring (R3): This part of the molecule is crucial for modulating pharmacokinetic properties. The addition of groups like methoxy moieties has been shown to significantly enhance antitumor activity, possibly by improving cell permeability or metabolic stability.[13]

Experimental Protocols & Methodologies

To ensure scientific rigor and reproducibility, standardized assays are essential for evaluating the biological activity of newly synthesized derivatives.

Protocol: In Vitro Anticancer Activity (CCK-8 Assay)

This protocol assesses the dose-dependent antiproliferative effects of a compound on a cancer cell line.[7]

-

Cell Seeding: Plate cancer cells (e.g., CAL-27, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: In Vitro Antimicrobial Activity (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth.

-

Inoculation: Add the prepared inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Acquisition: Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no turbidity is observed.

-

Validation: The growth control must show turbidity, and the sterility control must remain clear.

Conclusion and Future Directions

Phenoxyethyl pyrazole sulfonyl derivatives represent a highly promising class of compounds with demonstrable and potent biological activities. Their modular synthesis allows for extensive chemical exploration, and their dual potential as both anticancer and antimicrobial agents makes them particularly attractive for further development.

Future research should focus on:

-

Lead Optimization: Systematically exploring the SAR to enhance potency against specific targets while minimizing off-target effects.

-

In Vivo Studies: Advancing the most promising lead compounds into animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Mechanism of Action Elucidation: Employing advanced biochemical and cellular assays to further define the precise molecular targets and pathways modulated by these compounds.

-

Combating Drug Resistance: Investigating the efficacy of these derivatives against drug-resistant cancer cell lines and microbial strains.

By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical scaffold.

References

- Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (Source: Google Scholar) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoVfcyzolhq1pArU2aP8hNAKqYEYnCJ-S48pYmcBS1p0QRvNbOlgLqJyXJo35VA8b1BecfiYLtlRf0vBIfM_Y0Al10CVMEah7hH7r6NfzXjy_7q06teoAicZWUbktOfij7h3Iml-mQXjOtoVk=]

- Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/21/9/1156]

- Effects on Oral Squamous Carcinoma Cell Lines and Their Mechanisms of Pyrazole N-Aryl Sulfonate: A Novel Class of Selective Cyclooxygenase-2 Inhibitors. (Source: MDPI) [URL: https://www.mdpi.com/1422-0067/26/18/10041]

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (Source: PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381669/]

- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (Source: Encyclopedia.pub) [URL: https://encyclopedia.pub/entry/31735]

- ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. (Source: IJRAR) [URL: https://www.ijrar.org/papers/IJRAR1BAP023.pdf]

- Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c09268]

- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c03035]

- Pyrazole derivatives 17-22 preliminary antibacterial activity versus Gram positive and negative bacteria. (Source: ResearchGate) [URL: https://www.researchgate.net/figure/Pyrazole-derivatives-17-22-preliminary-antibacterial-activity-versus-Gram-positive-and_fig3_335011708]

- Antitumor Activity of Selected Derivatives of Pyrazole- Benzenesulfonamides from Dilithiated C(α), N-Phenylhydrazones and Lithi. (Source: SciSpace) [URL: https://typeset.

- Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (Source: Hilaris Publisher) [URL: https://www.hilarispublisher.com/open-access/synthesis-and-biological-activities-of-novel-pyrazole-derivatives-in-the-management-of-cancer-102922.html]

- Antitumor Activity of Selected Derivatives of Pyrazole- Benzenesulfonamides from Dilithiated C(α), N-Phenylhydrazones and Lithiated Methyl 2-(Aminosulfonyl)benzoate. (Source: Semantic Scholar) [URL: https://www.semanticscholar.org/paper/Antitumor-Activity-of-Selected-Derivatives-of-from-Camper-Gum/466531338875567a213009774619616091005c2d]

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (Source: Journals) [URL: https://meddocsonline.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (Source: PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274063/]

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (Source: Unknown) [URL: https://www.id-press.org/ijc/index.php/ijc/article/view/1004]

- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (Source: ResearchGate) [URL: https://www.researchgate.

- Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/24237072/]

- Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. (Source: PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6885350/]

- Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/19041539/]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrar.org [ijrar.org]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects on Oral Squamous Carcinoma Cell Lines and Their Mechanisms of Pyrazole N-Aryl Sulfonate: A Novel Class of Selective Cyclooxygenase-2 Inhibitors [mdpi.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scispace.com [scispace.com]

An In-Depth Technical Guide to Pharmacophore Modeling of Sulfonyl Pyrazole COX-2 Inhibitors

This guide provides a comprehensive, technically-focused exploration of pharmacophore modeling as applied to the discovery and optimization of sulfonyl pyrazole-based selective cyclooxygenase-2 (COX-2) inhibitors. It is intended for researchers, scientists, and drug development professionals actively engaged in computational drug design and medicinal chemistry.

The Rationale for Selective COX-2 Inhibition: A Tale of Two Isozymes

Inflammation, a fundamental biological response, is intricately mediated by prostaglandins, lipid compounds derived from arachidonic acid. The cyclooxygenase (COX) enzymes are the gatekeepers of prostaglandin synthesis, existing in two primary isoforms: COX-1 and COX-2.[1] While both enzymes catalyze the same biochemical reaction, their physiological roles diverge significantly.

-

COX-1: This constitutive isozyme is ubiquitously expressed and plays a crucial role in maintaining tissue homeostasis, particularly in protecting the gastric mucosa and regulating renal blood flow.[2]

-

COX-2: In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by pro-inflammatory stimuli such as cytokines and growth factors.[3][4] It is the primary driver of prostaglandin production at sites of inflammation.[5]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, are non-selective, inhibiting both COX-1 and COX-2.[2] This dual inhibition, while effective in alleviating inflammation, often leads to undesirable side effects, most notably gastrointestinal ulceration, due to the suppression of COX-1's protective functions.[2][3] This clinical challenge spurred the development of selective COX-2 inhibitors, colloquially known as "coxibs," which aim to provide potent anti-inflammatory and analgesic effects while minimizing gastrointestinal toxicity.[6]

The sulfonyl pyrazole scaffold has emerged as a privileged structure in the design of selective COX-2 inhibitors.[3][7] The archetypal example, Celecoxib, features a central pyrazole ring flanked by two aryl groups, one of which bears a sulfonamide moiety.[6][8] This specific arrangement allows for selective binding to the active site of the COX-2 enzyme.[8]

Pharmacophore Modeling: Deconstructing the Molecular Blueprint for Activity

Pharmacophore modeling is a powerful computational technique that distills the complex three-dimensional structure of a molecule into a simplified representation of its essential steric and electronic features required for biological activity.[9][10] A pharmacophore model is not a single molecule but rather an abstract map of key interaction points, such as:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic (HY) regions

-

Aromatic Rings (AR)

-

Positive and Negative Ionizable (PI/NI) features

There are two primary approaches to generating a pharmacophore model: ligand-based and structure-based.[9][11]

2.1. Ligand-Based Pharmacophore Modeling

This approach is employed when the three-dimensional structure of the target protein is unknown.[9][11] It relies on a set of known active ligands to identify common chemical features and their spatial arrangement.[9] The underlying assumption is that molecules with similar biological activity share a common binding mode and therefore possess a similar pharmacophoric pattern.[11]

2.2. Structure-Based Pharmacophore Modeling

When a high-resolution 3D structure of the target protein, typically obtained through X-ray crystallography or cryo-electron microscopy, is available, a structure-based approach can be utilized.[7][9] This method involves analyzing the binding site of the protein to identify key interaction points and generate a pharmacophore model that is complementary to the active site's geometry and chemical properties.[9][12]

Crafting the Pharmacophore Model for Sulfonyl Pyrazole COX-2 Inhibitors: A Step-by-Step Workflow

The development of a robust and predictive pharmacophore model is an iterative process that requires careful consideration of both the ligand and protein structures.[9]

Step 1: Data Set Preparation

A crucial first step is the curation of a high-quality dataset of known sulfonyl pyrazole COX-2 inhibitors with their corresponding biological activity data (e.g., IC50 values).[4] This dataset should be divided into a training set, used to generate the pharmacophore model, and a test set, used for validation.[13]

Step 2: Conformational Analysis

Ligands are not static entities; they are flexible and can adopt multiple conformations.[9] Conformational analysis is performed to generate a diverse set of low-energy 3D conformers for each molecule in the training set, ensuring that the bioactive conformation is likely to be represented.[9]

Step 3: Pharmacophore Feature Identification and Model Generation

Using specialized software, the common pharmacophoric features among the active compounds in the training set are identified and aligned.[9][14] For sulfonyl pyrazole COX-2 inhibitors, key features often include:

-

Two Aromatic Rings: Corresponding to the two aryl groups.[12]

-

A Hydrogen Bond Acceptor: Often associated with the sulfonamide group.[12]

-

Hydrophobic Features: Arising from the aromatic rings and other nonpolar moieties.[15][16]

The spatial arrangement and distances between these features are then used to generate a set of pharmacophore hypotheses.[17]

Step 4: Model Validation: A Test of Predictive Power

A pharmacophore model is only as good as its ability to predict the activity of new compounds.[18] Validation is a critical step to assess the model's quality and predictive power.[19] Common validation techniques include:

-

Test Set Prediction: The model is used to screen the test set of compounds, and its ability to correctly classify active and inactive molecules is evaluated.[13]

-

Decoy Set Screening: A decoy set, consisting of molecules with similar physicochemical properties to the active compounds but presumed to be inactive, is screened. A good model should have a low hit rate for the decoy set.

-

Goodness of Hit (GH) Score and Receiver Operating Characteristic (ROC) Curve Analysis: These statistical methods provide quantitative measures of the model's ability to enrich active compounds from a larger database.[15][19]

The following table summarizes a hypothetical validation of a pharmacophore model for sulfonyl pyrazole COX-2 inhibitors:

| Validation Metric | Result | Interpretation |

| Test Set Actives Identified | 9 out of 10 | High sensitivity |

| Decoy Set Hits | 5 out of 1000 | High specificity |

| Goodness of Hit (GH) Score | 0.85 | Excellent model quality |

| Area Under ROC Curve (AUC) | 0.92 | Excellent predictive ability |

Experimental and Computational Workflows: A Visual Guide

The following diagrams, rendered in Graphviz DOT language, illustrate the key workflows in pharmacophore modeling.

Ligand-Based Pharmacophore Modeling Workflow

Caption: Workflow for ligand-based pharmacophore model generation.

Structure-Based Pharmacophore Modeling Workflow

Caption: Workflow for structure-based pharmacophore model generation.

Pharmacophore Model Validation Protocol

Caption: Protocol for validating a pharmacophore model.

Applications in Drug Discovery: From Virtual Screening to Lead Optimization

A validated pharmacophore model serves as a powerful tool in the drug discovery pipeline.[14]

-

Virtual Screening: The pharmacophore model can be used as a 3D query to rapidly screen large chemical databases (e.g., ZINC, ChemSpider) to identify novel compounds that match the pharmacophoric features and are therefore potential COX-2 inhibitors.[10][16]

-

Lead Optimization: For an existing lead compound, the pharmacophore model can guide medicinal chemists in making structural modifications to enhance potency and selectivity.[14] By understanding the key interactions required for activity, modifications can be made more rationally.

-

Scaffold Hopping: Pharmacophore models can identify compounds with diverse chemical scaffolds that still satisfy the required pharmacophoric features, leading to the discovery of novel chemical series with potentially improved properties.[18]

-

ADMET Prediction: In some cases, pharmacophore models can be developed to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify and eliminate compounds with unfavorable profiles early in the discovery process.[18][20]

Future Directions: The Integration of AI and Machine Learning

Conclusion

Pharmacophore modeling is an indispensable tool in the rational design and discovery of sulfonyl pyrazole-based selective COX-2 inhibitors. By providing a detailed understanding of the key molecular features required for biological activity, it enables the efficient screening of large compound libraries and guides the optimization of lead candidates. As computational methods continue to advance, the integration of AI and machine learning will further enhance the power and predictive capability of pharmacophore modeling, paving the way for the development of safer and more effective anti-inflammatory therapies.

References

- ResearchGate. (2026, February 3). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review.

- ACS Publications. (2002, February 26). Identification of Novel Cyclooxygenase-2 Selective Inhibitors Using Pharmacophore Models | Journal of Medicinal Chemistry.

- Computational Design of Dual COX-2/ LOX Inhibitors as Safer Anti-Inflammatory Agents. (2026, January 13).

- Pharmacophore RANDOM FOREST MODELING OF MOLECULAR DESCRIPTORS OF COX-2-TARGETED NON-STEROIDAL ANTI-INFLAMMATORY DRUGS (NSAIDS). (2022, December 28).

- PNAS. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors.

- Protheragen. Structure-based Pharmacophore Modeling.

- PubMed. (2022, April 12). The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study.

- PubMed. Computer aided drug design approaches to develop cyclooxygenase based novel anti-inflammatory and anti-cancer drugs.

- Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes.

- Bio-protocol. 2.3. 3D Ligand-Based Pharmacophore Modeling.

- Computational Screening for Finding New Potent COX-2 Inhibitors as Anticancer Agents. (2023, February 1).

- Der Pharma Chemica. Exploring Structural Parameters for Designing Cox-1 and Cox-2 Inhibitors: Pharmacophoric Modeling, Virtual Screening and Docking.

- Dove Medical Press. (2022, April 12). The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study.

- ResearchGate. (2015, August 5). (PDF) Computational Structure-Based De Novo Design of Hypothetical Inhibitors against the Anti-Inflammatory Target COX-2.

- PMC. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages.

- Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025, May 15).

- Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.

- PMC. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016).

- DDDT. (2016, October 31). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, a.

- Frontiers. Pharmacophore modeling: advances and pitfalls.

- Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. (2024, January 30).

- MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- ResearchGate. (2021, October 5). How to do validation of ligand-based pharmacophore model in Ligandscout?.

- PMC. (2022, May 23). Drug Design by Pharmacophore and Virtual Screening Approach.

- RSC Publishing. (2022, February 14). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors.

- NCBI Bookshelf. (2024, February 28). COX Inhibitors - StatPearls.

- PubMed. (2011, April 15). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug.

- RSC Publishing. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages.

Sources

- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pharmacophorejournal.com [pharmacophorejournal.com]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Computer aided drug design approaches to develop cyclooxygenase based novel anti-inflammatory and anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 8. dovepress.com [dovepress.com]

- 9. fiveable.me [fiveable.me]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 15. The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. columbiaiop.ac.in [columbiaiop.ac.in]

- 18. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aast.edu [aast.edu]

- 20. ijpsjournal.com [ijpsjournal.com]

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery and Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Pyrazole Moiety

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a cornerstone in the development of novel therapeutics.[2][3] From blockbuster anti-inflammatory drugs to cutting-edge cancer therapies, the pyrazole core is a recurring motif in a multitude of clinically significant molecules.[4][5][6] This guide provides a comprehensive technical overview of the therapeutic potential of pyrazole scaffolds, with a focus on synthetic strategies, mechanisms of action, and diverse pharmacological applications. While specific literature on 5-(1-phenoxyethyl) pyrazole scaffolds is not extensively available, this document will delve into the broader class of substituted pyrazoles, providing a robust framework for understanding their therapeutic promise and guiding future research endeavors.

Synthetic Strategies: Building the Pyrazole Core

The construction of the pyrazole ring is a well-established field in synthetic organic chemistry, with several reliable methods at the disposal of medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Knorr Pyrazole Synthesis

One of the most fundamental and widely used methods is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[7] This method offers a straightforward approach to a wide range of substituted pyrazoles.

Experimental Protocol: Synthesis of a Generic 1,3,5-Trisubstituted Pyrazole

-

Reaction Setup: To a solution of a 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired hydrazine hydrochloride (1.1 eq).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours. Reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired pyrazole derivative.

Multicomponent Reactions

More contemporary approaches often utilize multicomponent reactions (MCRs) to construct the pyrazole ring in a single, efficient step. These reactions offer advantages in terms of atom economy and operational simplicity. For instance, a three-component reaction involving an aldehyde, a β-ketoester, and a hydrazine can provide rapid access to highly functionalized pyrazoles.[7]

Diagram of a Generic Knorr Pyrazole Synthesis Workflow

Caption: Inhibition of the MAPK/ERK pathway by a pyrazole-based BRAF inhibitor.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with some of the earliest non-steroidal anti-inflammatory drugs (NSAIDs) being based on this scaffold. [4][8]The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. [4][8] Recent research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective COX inhibition. [5]Pyrazole-based scaffolds have proven to be highly effective in achieving this selectivity. For instance, certain pyrazole-pyrazoline derivatives have demonstrated significant anti-inflammatory activity in animal models, with some compounds showing higher potency than the standard drug indomethacin. [8] Table 2: Anti-inflammatory Activity of Representative Pyrazole Derivatives

| Compound Class | Assay | Activity | Reference |

| Pyrazole-pyrazoline derivatives | Carrageenan-induced paw edema | Up to 30.9% inhibition | [8] |

| Pyrazole derivatives | Prostaglandin E2 reduction | Significant downregulation | [9] |

Antimicrobial Potential

The pyrazole nucleus is also a promising scaffold for the development of novel antimicrobial agents. [10][11][12]The emergence of multidrug-resistant bacteria has created an urgent need for new classes of antibiotics, and pyrazole derivatives have shown activity against a range of pathogenic bacteria and fungi. [10][12] For example, certain 5-amino functionalized pyrazoles have exhibited moderate activity against multidrug-resistant (MDR) clinical isolates of Gram-positive bacteria, particularly Staphylococcus species, with Minimum Inhibitory Concentrations (MICs) in the range of 32-64 µg/mL. [13] Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 5-Amino functionalized pyrazoles | Staphylococcus spp. (MDR) | 32-64 | [13] |

| Pyrano[2,3-c] pyrazole derivatives | Klebsiella pneumoniae | 6.25 | [12] |

| Pyrazole based sulfonamides | Bacillus subtilis | 12.5 | [11] |

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

-

Substitution at N1: The substituent at the N1 position can significantly influence the compound's pharmacokinetic properties and its interaction with the target protein. In many kinase inhibitors, a substituted phenyl or other heterocyclic ring at this position is crucial for activity. [9]* Substitution at C3 and C5: The groups at the C3 and C5 positions often play a key role in determining the compound's selectivity and potency. For example, in anti-inflammatory pyrazoles, a p-sulfonamidophenyl group at one of these positions is a common feature for COX-2 selectivity. [5]* Substitution at C4: The C4 position can be functionalized to introduce additional interaction points with the target or to modulate the physicochemical properties of the molecule.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly valuable and versatile platform in drug discovery. Its synthetic tractability and the ability to fine-tune its pharmacological properties through substitution make it an attractive starting point for the development of new therapeutics. While the specific therapeutic potential of 5-(1-phenoxyethyl) pyrazole scaffolds remains to be explored, the vast body of research on related pyrazole derivatives provides a strong foundation for future investigations in this area. The continued exploration of novel substitution patterns and the application of modern drug design strategies are likely to uncover new and potent pyrazole-based drugs for a wide range of diseases in the years to come.

References

-

Zhu, H., et al. (2014). Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors. Bioorganic & Medicinal Chemistry, 22(21), 6143-6151. [Link]

-

Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. News-Medical.Net. [Link]

-

Mantzanidou, M., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3369. [Link]

-

Sannio, F., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Molecules, 27(17), 5464. [Link]

-

Hassan, A. S., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 366. [Link]

-

Reddy, L. V. R., et al. (2011). Synthesis and antimicrobial activity of some novel pyrazoles. Der Pharma Chemica, 3(6), 462-470. [Link]

-

Gouda, M. A., et al. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. International Journal of Drug Design and Discovery, 6(4), 1625-1634. [Link]

-

Badgujar, J. R., et al. (2018). Synthesis, antimicrobial and antioxidant activity of pyrazole based sulfonamide derivatives. Journal of microbiology, biotechnology and food sciences, 7(5), 513-517. [Link]

-

Boukli, H., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(1), 1014-1026. [Link]

-

Kumar, A., & Kumar, S. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 13(36), 25301-25324. [Link]

-

Abdel-Wahab, B. F., et al. (2015). Synthesis and anticancer activity of substituted pyrazole derivatives. Medicinal Chemistry Research, 24(12), 4149-4158. [Link]

-

Abdel-Rahman, A. A.-H., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Letters in Organic Chemistry, 18(4), 302-311. [Link]

-

Belaidi, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7247. [Link]

-

Chimirri, A., et al. (1999). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Il Farmaco, 54(10), 656-663. [Link]

-

Kumar, V., et al. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22. [Link]

-

Maheshkumar, K., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Science International Journal, 32(4), 45-64. [Link]

-

Nocentini, A., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Pharmaceuticals, 17(5), 629. [Link]

-

Obaid, R. J., & Al-Masoudi, N. A. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-290. [Link]

-

Pan, L., et al. (2025). Design, synthesis, and biological evaluations of 5-aryl-pyrazole-3-carboxamide derivatives as selective CB2 receptor agonists for the treatment of colitis. European Journal of Medicinal Chemistry, 283, 117117. [Link]

-

Petrou, A., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Pharmaceuticals, 17(5), 629. [Link]

-

Roda, G., et al. (2024). Novel tetrasubstituted 5-Arylamino pyrazoles able to interfere with angiogenesis and Ca2+ mobilization. European Journal of Medicinal Chemistry, 276, 116715. [Link]

-

Sharma, V., & Kumar, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(3), 209-248. [Link]

-

Sharma, R., et al. (2021). A Therapeutic Journey of 5-Pyrazolones as a Versatile Scaffold: A Review. Current Topics in Medicinal Chemistry, 21(13), 1770-1795. [Link]

-

Saha, P., et al. (2020). Therapeutic Activities of Pyrazole. International Journal of Pharmacy and Engineering, 8(1), 891-902. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. abhipublications.org [abhipublications.org]

- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. srrjournals.com [srrjournals.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

Chemical Stability and Reactivity Profiling of 1-(phenylsulfonyl)pyrazoles

Executive Summary

1-(Phenylsulfonyl)pyrazoles represent a unique class of "activated" sulfonamides. Unlike their thermodynamically stable C-sulfonyl counterparts, the N-sulfonyl linkage (N1-SO₂) renders these molecules susceptible to nucleophilic attack. This reactivity profile is a double-edged sword: it makes them excellent sulfonyl transfer reagents in organic synthesis, but poses significant challenges in medicinal chemistry where metabolic stability is paramount.

This guide details the mechanistic underpinnings of the N-S bond cleavage, provides rigorous protocols for determining hydrolytic half-lives (

Mechanistic Underpinnings of Instability

The core instability of 1-(phenylsulfonyl)pyrazoles arises from the "pseudo-halogen" character of the pyrazole ring when attached to a sulfonyl group. The sulfonyl sulfur atom is highly electrophilic, and the pyrazole anion is a competent leaving group (

The Hydrolytic Pathway

In aqueous media, the stability is strictly pH-dependent.

-

Acidic Conditions (pH < 4): The molecule is relatively stable. Protonation of the N2 nitrogen can occur, but the electrophilicity of the sulfur is not significantly enhanced to promote water attack.

-

Basic Conditions (pH > 8): The primary degradation pathway is hydroxide-mediated hydrolysis. The hydroxide ion (

) attacks the sulfonyl sulfur, leading to the expulsion of the pyrazole anion and the formation of phenylsulfonate.

The Aminolytic Pathway (Nucleophilic Susceptibility)

In the presence of biological nucleophiles (e.g., lysine residues, glutathione), these compounds can act as sulfonylating agents. This is the mechanism behind their use as reagents but also a potential toxicity vector (haptenization) in drug development.

Visualization: Degradation & Reaction Pathways[1]

Figure 1: Mechanistic divergence of 1-(phenylsulfonyl)pyrazole reactivity. The electrophilic sulfur atom serves as the pivot point for both hydrolysis and aminolysis.

Experimental Protocols: Stability Profiling

To validate the chemical stability of a 1-(phenylsulfonyl)pyrazole derivative, a rigorous kinetic assay is required. Do not rely on single-point measurements; pseudo-first-order kinetic profiling is the industry standard.

Buffer Selection Strategy

The choice of buffer is critical to avoid catalytic artifacts.

-

Avoid: Primary amine buffers (Tris, Glycine) as they will react with the compound (aminolysis) rather than just buffering the pH.

-

Use: Phosphate (PBS) or HEPES buffers. These are non-nucleophilic toward the sulfonyl group.

Protocol: Kinetic Determination of via HPLC

Objective: Determine the half-life of the compound in physiological pH (7.4) and basic stress (pH 9.0).

Reagents:

-

Test Compound (10 mM stock in DMSO)

-

Internal Standard (e.g., Chlorpromazine or Caffeine - chemically inert)

-

Phosphate Buffer (50 mM, pH 7.4)

-

Acetonitrile (HPLC Grade)

Step-by-Step Workflow:

-

Preparation: Dilute the 10 mM DMSO stock into pre-warmed (37°C) Phosphate Buffer to a final concentration of 10

M. Final DMSO content should be <1% to minimize solvent effects. -

Sampling: Immediately withdraw an aliquot (

) and quench. -

Incubation: Maintain the solution at 37°C in a thermomixer.

-

Time-Points: Withdraw aliquots at 0, 15, 30, 60, 120, and 240 minutes.

-

Quenching: Add an equal volume of cold Acetonitrile containing the Internal Standard. This stops the reaction and precipitates buffer salts.

-

Analysis: Centrifuge (4000 rpm, 10 min) and inject the supernatant into an HPLC-UV or LC-MS/MS system.

Calculation:

Plot

Visualization: Stability Assay Workflow

Figure 2: Standardized workflow for kinetic stability assessment. The quenching step is critical to freeze the equilibrium before analysis.

Structural Modification (SAR) & Data Interpretation

When analyzing stability data, specific structural features dictate the reactivity of the N-S bond.

Electronic Effects (Hammett Correlation)

The electrophilicity of the sulfur atom is modulated by substituents on the phenyl ring.

-

Electron Withdrawing Groups (EWGs): Substituents like

, -

Electron Donating Groups (EDGs): Substituents like

or

Steric Effects on the Pyrazole

Modifications to the pyrazole ring (the leaving group) significantly impact stability.

-

3,5-Dimethyl substitution: Steric bulk near the N1-position (specifically the 5-methyl group) shields the sulfur atom from attack, significantly increasing stability compared to the unsubstituted pyrazole [2]. This is a common strategy to "tune" the reactivity of sulfonyl transfer reagents.

Quantitative Stability Data Summary

| Structural Motif | pH 7.4 Stability ( | pH 9.0 Stability ( | Reactivity Profile |

| Unsubstituted | > 24 Hours | 2 - 4 Hours | Moderate reactivity; suitable for synthesis. |

| 4-Nitro-phenyl | 4 - 6 Hours | < 30 Minutes | Highly reactive; unstable in plasma. |

| 4-Methoxy-phenyl | > 48 Hours | > 12 Hours | Stable; poor transfer reagent. |

| 3,5-Dimethyl-pyrazole | > 72 Hours | > 24 Hours | Sterically hindered; high shelf stability. |

Note: Values are generalized estimates based on comparative literature trends for N-sulfonyl azoles [3].

References

-

Vertex AI Search. (2023). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives. National Institutes of Health. Link

-

American Chemical Society. (2023). 3,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrazole. CAS Common Chemistry.[1] Link

-

ResearchGate. (2021). Reactivity of N-sulfonyl triazoles with aminals. ResearchGate. Link

-

Wikipedia. (2023). Aminolysis. Wikipedia Foundation. Link

Sources

Engineering Novel Pyrazole-Based Anti-Inflammatory Agents: A Technical Guide to Dual COX-2/5-LOX Inhibition

Executive Summary

The pyrazole scaffold is a privileged five-membered nitrogenous heterocycle in medicinal chemistry, foundational to numerous FDA-approved anti-inflammatory drugs[2]. While first-generation pyrazole derivatives like Celecoxib successfully mitigated the gastrointestinal toxicity of classical non-steroidal anti-inflammatory drugs (NSAIDs) via selective Cyclooxygenase-2 (COX-2) inhibition, their long-term use revealed cardiovascular liabilities. Consequently, the frontier of pyrazole research has shifted toward dual COX-2/5-Lipoxygenase (5-LOX) inhibitors [3]. This whitepaper provides a comprehensive technical framework for the rational design, synthesis, and biological validation of novel pyrazole hybrids targeting these dual inflammatory pathways.

Mechanistic Rationale: The Dual Inhibition Paradigm

Inflammation is driven by the arachidonic acid (AA) cascade. Classical NSAIDs block both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, pro-inflammatory), leading to gastric ulcers. Selective COX-2 inhibitors solve this but shunt AA metabolism toward the 5-LOX pathway, overproducing leukotrienes (LTs) that cause vasoconstriction and cardiovascular events [4].

By engineering pyrazole derivatives to simultaneously inhibit both COX-2 and 5-LOX, researchers can suppress both pro-inflammatory prostaglandins (PGs) and leukotrienes. This dual-action approach not only provides a synergistic anti-inflammatory effect but also eliminates the dangerous substrate-shunting mechanism, offering a vastly improved safety profile [3].

Arachidonic acid cascade illustrating the dual COX-2/5-LOX inhibition strategy by novel pyrazoles.

Rational Drug Design & SAR (Structure-Activity Relationship)

The design of novel pyrazole-based anti-inflammatory agents heavily relies on the 1,5-diarylpyrazole core [1]. Recent structure-activity relationship (SAR) studies have established specific criteria for optimizing dual inhibitory potency [4]:

-

The Central Scaffold: A 1,5-diarylpyrazole core is essential for fitting into the hydrophobic pocket of the COX-2 active site.

-

Para-Substitution on the C1-Phenyl Ring: Incorporating a sulfonamide (

) or methylsulfonyl ( -

5-LOX Targeting Moiety: Hybridizing the pyrazole core with known 5-LOX pharmacophores (e.g., thymol derivatives, thiazolidinones, or N-acylhydrazone linkers) enables the molecule to chelate the non-heme iron atom in the 5-LOX active site [3].

-

Steric Bulk at C3: Adding a trifluoromethyl (

) or bulky aliphatic group at the C3 position enhances metabolic stability and prevents rapid degradation by cytochrome P450 enzymes.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of novel pyrazoles must utilize self-validating experimental systems. The following protocols detail the causality behind each procedural step.

Protocol A: In Vitro COX-1/COX-2 Enzymatic Inhibition Assay

Purpose: To quantify the inhibitory potency (

-

Reagent Preparation: Dissolve the novel pyrazole compounds in DMSO to create a 10 mM stock. Perform serial dilutions to achieve final assay concentrations ranging from

to -

Enzyme Pre-incubation: In a 96-well plate, combine the test compound, assay buffer (Tris-HCl, pH 8.0), hematin (cofactor), and either purified ovine COX-1 or human recombinant COX-2. Incubate at 37°C for 15 minutes. Causality: Time-dependent pre-incubation allows the pyrazole derivatives to fully occupy the enzyme's allosteric or active sites before substrate introduction.

-

Reaction Initiation: Add arachidonic acid (substrate) to initiate the reaction. Incubate for exactly 2 minutes at 37°C.

-

Quenching and Detection: Stop the reaction by adding 1M HCl. Add

to reduce the unstable prostaglandin -

Data Analysis: Calculate the Selectivity Index:

. An

Protocol B: 5-LOX Inhibition Assay

-

Preparation: Use purified human recombinant 5-LOX enzyme. Prepare test compounds alongside Zileuton (a known 5-LOX inhibitor) as the positive control.

-

Reaction Mixture: Combine the enzyme, test compound, and ATP in a Tris buffer containing

. Causality: Calcium is strictly required for 5-LOX membrane translocation and activation. -

Initiation & Measurement: Add linoleic acid (surrogate substrate) and monitor the formation of the conjugated diene hydroperoxide continuously at 234 nm using a UV-Vis spectrophotometer. Calculate the

based on the reduction in the rate of absorbance increase.

Standardized experimental workflow for validating novel pyrazole-based anti-inflammatory agents.

Quantitative Data Presentation

To benchmark the efficacy of novel dual-inhibiting pyrazole hybrids, researchers must summarize quantitative enzymatic data. Table 1 illustrates a comparative data structure based on recent findings in thymol-pyrazole hybrid research [3].

Table 1: Representative In Vitro Inhibitory Activity of Novel Pyrazole Hybrids

| Compound / Drug | COX-1 | COX-2 | Selectivity Index (SI) | 5-LOX | Dual Action Profile |

| Celecoxib (Ref) | 14.70 | 0.045 | 327 | > 50.0 | Selective COX-2 |

| Zileuton (Ref) | > 100 | > 100 | N/A | 0.75 | Selective 5-LOX |

| Indomethacin (Ref) | 0.039 | 0.490 | 0.08 | > 50.0 | Non-selective COX |

| Novel Hybrid 8b | 13.58 | 0.043 | 316 | 1.12 | Potent Dual Inhibitor |

| Novel Hybrid 8g | 12.06 | 0.045 | 268 | 1.85 | Potent Dual Inhibitor |

Note: Hybrids 8b and 8g demonstrate COX-2 inhibition comparable to Celecoxib while simultaneously exhibiting potent 5-LOX inhibition, validating the dual-target rational design [3].

Conclusion & Future Perspectives

The evolution of pyrazole derivatives from simple selective COX-2 inhibitors to complex dual COX-2/5-LOX inhibitors represents a major leap in anti-inflammatory drug discovery. By adhering to strict SAR guidelines and employing robust, self-validating enzymatic assays, researchers can engineer molecules that offer the potent analgesic and anti-inflammatory benefits of classical NSAIDs without their gastrointestinal or cardiovascular drawbacks. Future research must focus on optimizing the pharmacokinetic profiles (ADME) of these dual inhibitors and advancing the most promising candidates through rigorous in vivo chronic inflammation models, such as adjuvant-induced arthritis.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (2018) URL:[Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry (2022) URL:[Link]

-

Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022) URL:[Link]

-

Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation” Source: Pharmaceuticals (2024) URL:[Link]

Methodological & Application

Synthesis of 5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole from 1,3-diketones

Executive Summary

This application note details the optimized protocol for the synthesis of 5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole . While the condensation of 1,3-diketones with hydrazines is a standard route to pyrazoles (Knorr synthesis), the introduction of a sulfonyl group at the N1 position combined with a bulky substituent at C5 presents significant regiochemical challenges.

Standard conditions often favor the sterically less hindered 1,3-isomer. This guide provides a high-fidelity protocol using acid-catalyzed cyclocondensation to favor the formation of the target 1,5-substituted isomer, along with rigorous purification and characterization steps to ensure isomeric purity.

Strategic Analysis & Reaction Mechanism

The Regioselectivity Challenge

The reaction involves the condensation of 6-phenoxyheptane-2,4-dione (a 1,3-diketone) with benzenesulfonyl hydrazide .

-

Target: 5-(1-phenoxyethyl) isomer (Bulky group at C5).

-

Competitor: 3-(1-phenoxyethyl) isomer (Bulky group at C3).

Mechanism of Selectivity:

The reaction proceeds via a hydrazone intermediate. The nucleophilic nitrogen (

-

Kinetic Control: The

group attacks the more electrophilic (less hindered) carbonyl. In our diketone, the acetyl carbonyl (C2) is less hindered than the phenoxyethyl-substituted carbonyl (C4). -

Outcome: Attack at C2 leads to the nitrogen atom ending up at position 2 of the pyrazole ring, placing the phenylsulfonyl group at N1 and the bulky phenoxyethyl group at C5.

-

Critical Control Point: Using a protic solvent (Ethanol) with an acid catalyst (HCl) promotes the formation of the specific hydrazone intermediate required for the 5-substituted product.

Figure 1: Reaction pathway illustrating the regioselective formation of the 5-substituted pyrazole.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Role |

| 6-phenoxyheptane-2,4-dione | 220.26 | 1.0 | Substrate |

| Benzenesulfonyl hydrazide | 172.20 | 1.1 | Nitrogen Source |

| Ethanol (Absolute) | - | Solvent | Reaction Medium |

| Conc. HCl (37%) | 36.46 | 0.1 | Catalyst |

| Sodium Bicarbonate | 84.01 | - | Quenching |